molecular formula C20H20ClN3O4S B2381993 3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034354-09-9

3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2381993
CAS RN: 2034354-09-9
M. Wt: 433.91
InChI Key: SYZFMOJKMICBSA-UHFFFAOYSA-N
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Description

3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Thieno[2,3-d]pyrimidine compounds, similar to the specified chemical, have been studied for their potential biological activities. For instance, El-Gazzar et al. (2006) synthesized thienopyrimidine derivatives, including thieno[2,3-d]pyrimidines, noting their high biological activities such as acting as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Synthesis of Nucleosides

  • El‐Barbary et al. (1995) explored the synthesis of nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrating its utility in creating protected nucleosides and acyclic nucleosides, which are important in pharmaceutical research (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Antibacterial Applications

  • More et al. (2013) synthesized various substituted thieno[2,3-d]pyrimidines and evaluated them for their antibacterial properties. This indicates the potential use of such compounds, including the specified chemical, in developing new antibacterial agents (More, Chandra, Nargund, & Nargund, 2013).

Synthesis of Pyrimidines and Antitumor Activity

  • Hafez and El-Gazzar (2017) synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and evaluated their antitumor activity, suggesting the role of similar compounds in cancer research (Hafez & El-Gazzar, 2017).

Urease Inhibition and Antimicrobial Properties

  • Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, including those with structural similarities to the specified compound, and evaluated them for urease inhibition and antimicrobial properties, highlighting their potential in treating infections (Rauf et al., 2010).

properties

IUPAC Name

3-[1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-12-10-13(21)2-3-16(12)28-11-17(25)23-7-4-14(5-8-23)24-19(26)18-15(6-9-29-18)22-20(24)27/h2-3,6,9-10,14H,4-5,7-8,11H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZFMOJKMICBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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